molecular formula C23H15ClN4O3 B3002405 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291838-37-3

2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

カタログ番号: B3002405
CAS番号: 1291838-37-3
分子量: 430.85
InChIキー: NKRGXOLKYUKEHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one features a phthalazin-1(2H)-one core substituted at position 2 with a 3-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-methoxyphenyl substituent. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

特性

IUPAC Name

2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-30-19-12-5-4-11-18(19)21-25-22(31-27-21)20-16-9-2-3-10-17(16)23(29)28(26-20)15-8-6-7-14(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRGXOLKYUKEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one , identified by its CAS number 73484-41-0 , is a novel derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound involves the formation of phthalazinone derivatives through various chemical reactions. The methodology typically includes:

  • Reagents : 3-chlorophenyl isocyanate, 2-methoxyphenyl hydrazine, and appropriate solvents.
  • Conditions : Reactions may be performed under conventional heating or ultrasonic irradiation to enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer properties of phthalazinone derivatives. For instance, a study evaluating similar compounds demonstrated significant anti-proliferative effects against human cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The following table summarizes key findings related to the biological activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-oneHepG20.5Induction of apoptosis via caspase activation
Derivative 1MCF-70.7Cell cycle arrest at G1 phase
Derivative 2WI-38>10Selective toxicity towards cancer cells

The compound showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a promising therapeutic window for further development.

The mechanisms underlying the anticancer effects include:

  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins such as p53 and cleaved caspase 3 was observed.
  • Cell Cycle Arrest : The compound effectively halted cell cycle progression by down-regulating cyclin-dependent kinases (cdk1), leading to G1 phase arrest.
  • Inhibition of Key Enzymes : Significant inhibition of mitogen-activated protein kinase (MAPK) and topoisomerase II was noted at submicromolar concentrations.

Antimicrobial Activity

In addition to its anticancer properties, derivatives similar to 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one have exhibited antimicrobial activities. A study reported that certain oxadiazole derivatives displayed potent antibacterial effects against various pathogens.

Summary of Antimicrobial Findings

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Related OxadiazoleStaphylococcus aureus8 µg/mL
Related OxadiazoleEscherichia coli16 µg/mL

Case Studies

A notable case study involved the evaluation of a series of phthalazinone derivatives in preclinical models. The results indicated that these compounds could serve as potential leads for developing new anticancer agents due to their ability to selectively target malignant cells while preserving normal tissue integrity.

科学的研究の応用

Medicinal Chemistry

The compound's structural features make it a candidate for various biological activities:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the chlorophenyl and methoxyphenyl groups may enhance this activity by improving lipophilicity and bioavailability.
  • Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression.
  • Anti-inflammatory Effects : Some studies suggest that compounds containing oxadiazole moieties can modulate inflammatory pathways, making them potential candidates for anti-inflammatory drug development.

Material Science

The unique structure of this compound also lends itself to applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of phthalazine derivatives are being explored for use in OLEDs due to their ability to emit light efficiently.
  • Sensors : The compound can be utilized in the development of chemical sensors, particularly for detecting environmental pollutants or biological markers due to its electronic properties.

Case Study 1: Antimicrobial Activity

A study published in Medicinal Chemistry examined the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that compounds similar to 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration in drug development .

Case Study 2: Anticancer Properties

Research presented at the International Conference on Cancer Research highlighted the anticancer potential of oxadiazole-containing compounds. Specifically, derivatives showed significant inhibition of cell growth in several cancer cell lines, indicating that modifications to the structure could lead to more effective treatments .

類似化合物との比較

Key Research Findings and Data Tables

Structural Comparisons

Feature Target Compound Closest Analog () Key Difference
Phthalazinone Substituent 2-(3-Chlorophenyl) 2-(3-Chloro-2-methylphenyl) () Methyl addition in analog
Oxadiazole Substituent 3-(2-Methoxyphenyl) 3-(4-Ethoxy-3-methoxyphenyl) () Ethoxy group in analog
Molecular Weight 454.5 454.5 () Identical formula, different substituents

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives with appropriate aryl precursors. Conventional heating or ultrasonic irradiation (20–40 kHz, 50–70°C) improves yield and reduces reaction time by enhancing mass transfer . Optimization should include solvent selection (e.g., ethanol for solubility), catalyst screening (e.g., acidic or basic conditions), and purity monitoring via TLC/HPLC.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves bond lengths/angles (e.g., mean C–C bond deviation <0.013 Å) and confirms the oxadiazole-phthalazinone linkage .
  • NMR/IR spectroscopy : 1^1H/13^{13}C NMR identifies substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm), while IR confirms carbonyl (1650–1700 cm1^{-1}) and oxadiazole (1550–1600 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ ~468.08 Da) .

Advanced Research Questions

Q. How can tautomerism in the phthalazin-1(2H)-one core influence experimental outcomes, and how is this resolved?

The lactam-lactim equilibrium (Fig. 1) is solvent- and concentration-dependent. Polar solvents (e.g., DMSO) favor the lactam form, while nonpolar solvents (petroleum ether) shift equilibrium toward lactim. Use 1^1H NMR in deuterated solvents to monitor tautomeric ratios. For computational studies, DFT calculations (B3LYP/6-31G*) predict intramolecular hydrogen bonding stabilizing the lactim form in gas phase .

Table 1 : Tautomeric Ratios in Different Solvents

SolventLactam:Lactim Ratio
DMSO-d69:1
CDCl33:1
Petroleum ether2:3

Q. What methodologies are recommended for evaluating anti-proliferative activity in cancer cell lines?

  • In vitro cytotoxicity assays : Use MTT or SRB protocols with IC50_{50} determination (e.g., 24–72 hr exposure). Test against panels like NCI-60, with doxorubicin as a positive control.
  • Mechanistic studies : Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) .
  • Selectivity : Compare activity in cancer vs. normal cell lines (e.g., HEK293) to assess therapeutic index .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Cross-validation : Compare DFT-calculated 1^1H NMR chemical shifts (e.g., using GIAO method) with experimental values. Deviations >0.5 ppm suggest structural reassessment.
  • Dynamic effects : MD simulations (e.g., AMBER) account for solvent interactions and tautomerism, which static models may overlook .
  • Crystallography : Resolve ambiguities (e.g., hydrogen bonding networks) via single-crystal data .

Q. What strategies are effective for studying electronic properties and structure-activity relationships (SAR)?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents (e.g., Cl) lower LUMO energy, enhancing electrophilicity .
  • SAR mapping : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and correlate changes with bioactivity .

Table 2 : Calculated HOMO/LUMO Energies (eV)

SubstituentHOMOLUMO
3-Chlorophenyl-6.12-1.98
4-Fluorophenyl-6.05-1.85

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。